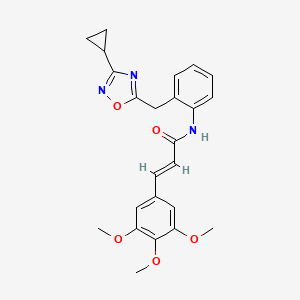![molecular formula C15H12F3N2O7P B3406021 Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate CAS No. 202277-80-3](/img/structure/B3406021.png)
Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate
概要
説明
Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a complex organic compound known for its unique chemical structure and properties This compound features a phosphonate group attached to a phenyl ring, which is further substituted with ethyl, dinitro, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The initial step involves the nitration of phenyl rings to introduce nitro groups. This is usually achieved by treating the phenyl compound with a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures.
Phosphonation: The final step involves the reaction of the substituted phenyl compound with a phosphonate reagent, such as diethyl phosphite, under basic conditions to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be useful intermediates in further chemical synthesis.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biochemical pathways involving phosphonate esters.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism by which ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
類似化合物との比較
Similar Compounds
- Methyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate
- Ethyl phenyl [2,4-dinitro-6-(trifluoromethyl)phenyl]phosphonate
- Ethyl phenyl [2,6-dinitro-4-(difluoromethyl)phenyl]phosphonate
Uniqueness
This compound is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The trifluoromethyl group, in particular, imparts increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
2-[ethoxy(phenoxy)phosphoryl]-1,3-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N2O7P/c1-2-26-28(25,27-11-6-4-3-5-7-11)14-12(19(21)22)8-10(15(16,17)18)9-13(14)20(23)24/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDQZPZAMSQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B3405950.png)
![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405958.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B3405967.png)



![(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B3405986.png)





![N-[(2-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B3406029.png)
